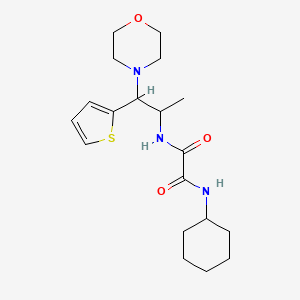

N1-cyclohexyl-N2-(1-morpholino-1-(thiophen-2-yl)propan-2-yl)oxalamide

Description

Properties

IUPAC Name |

N-cyclohexyl-N'-(1-morpholin-4-yl-1-thiophen-2-ylpropan-2-yl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H29N3O3S/c1-14(20-18(23)19(24)21-15-6-3-2-4-7-15)17(16-8-5-13-26-16)22-9-11-25-12-10-22/h5,8,13-15,17H,2-4,6-7,9-12H2,1H3,(H,20,23)(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWEOJFJKCGBIDQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C1=CC=CS1)N2CCOCC2)NC(=O)C(=O)NC3CCCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H29N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-cyclohexyl-N2-(1-morpholino-1-(thiophen-2-yl)propan-2-yl)oxalamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a cyclohexyl group, a morpholine moiety, and a thiophene ring, which are significant for its biological activity.

Research indicates that compounds with similar structures often interact with various biological targets. The following mechanisms have been proposed for this compound:

- Enzyme Inhibition : Similar compounds have shown to inhibit key enzymes involved in metabolic pathways, potentially affecting processes like tyrosinase activity, which is crucial in melanin production.

- Antioxidant Activity : The presence of thiophene and morpholine groups suggests potential antioxidant properties, which can mitigate oxidative stress in cells.

- Cell Signaling Modulation : The compound may influence cell signaling pathways, particularly those related to inflammation and cell proliferation.

Biological Activity Data

A summary of biological activities observed in studies involving similar compounds is presented in the table below:

Case Studies

Several studies have documented the effects of compounds related to this compound:

Case Study 1: Tyrosinase Inhibition

In a study assessing the tyrosinase inhibitory activity of various derivatives, it was found that modifications similar to those in this compound resulted in compounds with IC50 values ranging from 10 to 50 µM. The structure-function relationship highlighted the importance of the thiophene ring for enhancing inhibitory potency against tyrosinase .

Case Study 2: Antioxidant Activity

Another investigation evaluated the antioxidant capacity of related oxalamide derivatives. The results indicated that these compounds could significantly reduce reactive oxygen species (ROS) levels in vitro, suggesting a protective effect against oxidative damage .

Case Study 3: Cytotoxicity Against Cancer Cells

A recent study explored the cytotoxic effects of oxalamide derivatives on various cancer cell lines. The results demonstrated that certain derivatives exhibited selective toxicity towards cancer cells while sparing normal cells, indicating their potential as anticancer agents .

Scientific Research Applications

Chemical Properties and Structure

N1-cyclohexyl-N2-(1-morpholino-1-(thiophen-2-yl)propan-2-yl)oxalamide is characterized by its unique molecular structure, which includes a cyclohexyl group, a morpholine moiety, and a thiophene ring. The compound's molecular formula is , with a molecular weight of approximately 303.4 g/mol. Understanding its chemical properties is crucial for elucidating its biological activity.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. Studies have shown that these compounds can inhibit cell proliferation in various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms. For instance, investigations into the structure-activity relationship (SAR) reveal that modifications in the thiophene and oxalamide portions can enhance cytotoxic effects against specific cancer types.

Case Study:

A study published in the Journal of Medicinal Chemistry detailed the synthesis of oxalamide derivatives and their evaluation against breast cancer cell lines. Results demonstrated that certain derivatives led to a 50% reduction in cell viability at micromolar concentrations, suggesting potential for further development as anticancer agents .

Neurological Disorders

The compound's interaction with neuroreceptors positions it as a candidate for treating neurological disorders. Specifically, its ability to modulate NMDA receptors may provide neuroprotective effects, making it relevant in conditions such as Alzheimer's disease and schizophrenia.

Case Study:

Research highlighted in the International Journal of Molecular Sciences explored the neuroprotective properties of similar oxalamide compounds. The study found that these compounds could reduce oxidative stress and inflammation in neuronal models, potentially slowing neurodegenerative processes .

Comparison with Similar Compounds

Comparison with Similar Oxalamide Compounds

Structural and Functional Analogues

The following table summarizes key oxalamide derivatives and their comparative features:

Key Structural and Functional Differences

- Backbone Flexibility vs. Rigidity: The target compound’s morpholino-thiophene-propan-2-yl group introduces steric bulk and conformational flexibility compared to simpler oxalamides like Compounds 1 and 2. This may enhance miscibility in polymer melts (critical for nucleation) but reduce thermal stability . In contrast, S336’s rigid pyridin-ethyl and dimethoxybenzyl groups optimize receptor binding but limit polymer compatibility .

- Hydrogen-Bonding Capacity: All oxalamides exhibit strong N–H···O hydrogen bonding, but substituents modulate this. However, the morpholine ring’s tertiary amine could form weaker hydrogen bonds or dipole interactions, balancing this effect .

- Thermal Behavior: Oxalamides with flexible linkers (e.g., Compound 1) show phase transitions at ~59°C (weakened hydrogen bonds) and ~146°C (structural reorganization), critical for nucleation timing in polymers . The target compound’s morpholino-thiophene moiety may shift these transitions due to increased π-π stacking (thiophene) and steric hindrance (morpholine).

- The cyclohexyl group may enhance membrane permeability compared to chlorobenzyl analogs .

Performance in Polymer Nucleation

- Efficiency in PHB :

Compounds 1 and 2 increase PHB crystallization temperature (Tc) by 10–15°C at 5 wt% loading. The target compound’s miscibility and phase-separation kinetics would determine its efficacy; its bulkier structure may require higher loading (e.g., 10 wt%) for comparable results . - Comparison to Commercial Nucleators : Sorbitol-based agents (e.g., Irgaclear®) outperform most oxalamides in polypropylene but lack compatibility with PHB. The target compound’s thiophene group could improve π-π interactions with aromatic polymer segments, broadening applicability .

Q & A

Basic Research Questions

Q. How can synthesis protocols for N1-cyclohexyl-N2-(1-morpholino-1-(thiophen-2-yl)propan-2-yl)oxalamide be optimized to achieve high yield and purity?

- Methodological Answer : Synthesis optimization involves multi-step reactions, starting with preparation of intermediates like cyclohexylamine and thiophene derivatives. Key parameters include:

- Temperature : Maintain 60–80°C during amide coupling to minimize side reactions.

- Solvent Choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates .

- Purification : Use column chromatography with gradients (e.g., hexane/ethyl acetate) or recrystallization to isolate the final compound (>95% purity).

- Reaction Monitoring : Track progress via TLC or LC-MS to identify incomplete steps .

Q. What analytical techniques are critical for confirming the molecular structure of this compound?

- Methodological Answer : Combine spectroscopic and chromatographic methods:

- NMR Spectroscopy : 1H/13C NMR to verify substituent positions (e.g., cyclohexyl protons at δ 1.2–1.8 ppm, thiophene protons at δ 6.8–7.2 ppm) .

- Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]+) and fragmentation patterns.

- X-ray Crystallography : Use SHELX software for single-crystal analysis to resolve stereochemistry .

- IR Spectroscopy : Identify amide C=O stretches (~1650 cm⁻¹) and morpholine C-O-C (~1100 cm⁻¹) .

Q. How should researchers assess the compound’s stability under varying laboratory conditions?

- Methodological Answer : Conduct stress testing:

- pH Stability : Incubate in buffers (pH 2–12) at 37°C for 24–72 hours; monitor degradation via HPLC. Oxalamide bonds are sensitive to strong acids/bases .

- Thermal Stability : Heat samples to 50–100°C; track melting points and decomposition via DSC.

- Light Exposure : UV-vis spectroscopy to detect photodegradation products .

Advanced Research Questions

Q. How can contradictions in reported bioactivity data (e.g., IC50 variability) be resolved?

- Methodological Answer :

- Assay Validation : Replicate experiments using standardized protocols (e.g., ATP-based kinase assays for JAK2 inhibition) .

- Purity Verification : Re-test batches with ≥98% purity (HPLC) to exclude impurity-driven artifacts.

- Cellular Context : Compare activity across cell lines (e.g., cancer vs. primary cells) to identify microenvironmental influences .

- Orthogonal Assays : Use SPR (surface plasmon resonance) to measure binding kinetics alongside enzymatic assays .

Q. What strategies are effective for elucidating structure-activity relationships (SAR) in analogs of this compound?

- Methodological Answer :

- Analog Synthesis : Modify substituents (e.g., replace thiophene with furan or morpholino with piperazine) and test bioactivity .

- Pharmacophore Mapping : Use Schrödinger’s Phase or MOE to identify critical functional groups (e.g., oxalamide’s hydrogen-bonding capacity) .

- 3D-QSAR : Build CoMFA/CoMSIA models using IC50 data from analogs to predict activity .

Q. What computational approaches are recommended for identifying biological targets or mechanisms of action?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Glide to screen against kinase libraries (e.g., JAK2, EGFR) based on morpholino-thiophene interactions .

- MD Simulations : Run 100-ns simulations (AMBER/CHARMM) to assess binding stability and conformational changes in target proteins .

- Network Pharmacology : Integrate STRING or KEGG databases to map putative signaling pathways (e.g., JAK-STAT, MAPK) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.